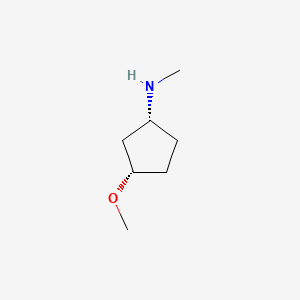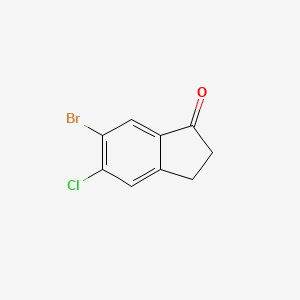
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14ClN . It is a light yellow liquid and is considered an important organic intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular weight of this compound is 195.69 . Its molecular formula is C11H14ClN .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
This compound is a light yellow liquid .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects : A study focused on the analgesic and anti-inflammatory activity of a derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showing its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Adrenergic Blocking and Sympatholytic Activities : Another derivative was studied for its adrenergic blocking and sympatholytic activities, indicating potential applications in cardiovascular and nervous system disorders (Aghekyan et al., 2017).
Local Anesthetic Activity and Acute Toxicity : A study evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, finding them to be promising drug candidates with more active effects than lidocaine (Azamatov et al., 2023).
Inhibition of Phenylethanolamine N-Methyltransferase : The compound 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting therapeutic utility in certain neurological conditions (Demarinis et al., 1981).
Synthesis of Tetrahydroisoquinoline Derivatives : Research has been conducted on the synthesis of new tetrahydroisoquinoline and related tetrahydrothieno[2,3-c]isoquinoline derivatives, highlighting their potential in the development of new therapeutic agents (Marae et al., 2021).
Anticoagulant Activity : A study synthesized 1-aryl derivatives of tetrahydroisoquinolines to evaluate their anticoagulant activity, which is significant for cardiovascular therapeutics (Glushkov et al., 2006).
Role in Parkinson's Disease : Endogenous analogs of tetrahydroisoquinoline have been identified in parkinsonian and normal human brains, suggesting a potential role in the pathophysiology of Parkinson's disease (Niwa et al., 1991).
Future Directions
properties
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWBFYGJOPKZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745168 |
Source


|
| Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267981-28-1 |
Source


|
| Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)



